2-methyl-N-(4-(6-morpholinopyridazin-3-yl)phenyl)-3-nitrobenzamide 2-methyl-N-(4-(6-morpholinopyridazin-3-yl)phenyl)-3-nitrobenzamide
Brand Name: Vulcanchem
CAS No.: 899746-07-7
VCID: VC4612208
InChI: InChI=1S/C22H21N5O4/c1-15-18(3-2-4-20(15)27(29)30)22(28)23-17-7-5-16(6-8-17)19-9-10-21(25-24-19)26-11-13-31-14-12-26/h2-10H,11-14H2,1H3,(H,23,28)
SMILES: CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)N4CCOCC4
Molecular Formula: C22H21N5O4
Molecular Weight: 419.441

2-methyl-N-(4-(6-morpholinopyridazin-3-yl)phenyl)-3-nitrobenzamide

CAS No.: 899746-07-7

Cat. No.: VC4612208

Molecular Formula: C22H21N5O4

Molecular Weight: 419.441

* For research use only. Not for human or veterinary use.

2-methyl-N-(4-(6-morpholinopyridazin-3-yl)phenyl)-3-nitrobenzamide - 899746-07-7

Specification

CAS No. 899746-07-7
Molecular Formula C22H21N5O4
Molecular Weight 419.441
IUPAC Name 2-methyl-N-[4-(6-morpholin-4-ylpyridazin-3-yl)phenyl]-3-nitrobenzamide
Standard InChI InChI=1S/C22H21N5O4/c1-15-18(3-2-4-20(15)27(29)30)22(28)23-17-7-5-16(6-8-17)19-9-10-21(25-24-19)26-11-13-31-14-12-26/h2-10H,11-14H2,1H3,(H,23,28)
Standard InChI Key BLTMEBYKBYWIEK-UHFFFAOYSA-N
SMILES CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)N4CCOCC4

Introduction

Synthesis Methods

The synthesis of compounds like 2-methyl-N-(4-(6-morpholinopyridazin-3-yl)phenyl)-3-nitrobenzamide typically involves multi-step organic reactions. These may include:

  • Step 1: Formation of the benzamide core.

  • Step 2: Introduction of the morpholinopyridazine moiety.

  • Step 3: Nitration of the benzene ring.

Analytical techniques such as NMR and HPLC are used to confirm the structure and purity of the synthesized compound.

Potential Applications

Compounds with similar structures to 2-methyl-N-(4-(6-morpholinopyridazin-3-yl)phenyl)-3-nitrobenzamide, such as those containing morpholinopyridazine and benzamide moieties, are being researched for their potential in pharmaceutical applications. These include targeted therapies, possibly involving receptor binding or enzyme inhibition, which could be relevant in treating diseases like cancer.

Research Findings

While specific research findings on 2-methyl-N-(4-(6-morpholinopyridazin-3-yl)phenyl)-3-nitrobenzamide are not available, related compounds have shown promise in various biological activities. For example, compounds with morpholinopyridazine derivatives may exhibit pharmacological properties related to their structure.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator